Minodronic Acid

Description

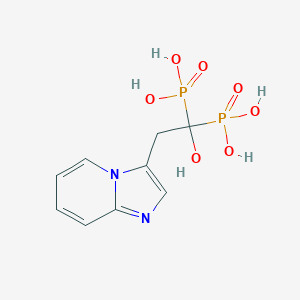

Structure

3D Structure

Propriétés

IUPAC Name |

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048779 | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180064-38-4, 155648-60-5 | |

| Record name | Minodronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minodronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 180064-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Temperature and Solvent Optimization

Analyse Des Réactions Chimiques

L'acide minodronique subit diverses réactions chimiques, notamment :

Oxydation : L'acide minodronique peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs appropriés.

Substitution : L'acide minodronique peut subir des réactions de substitution, en particulier celles impliquant les groupes acide phosphonique.

Réactifs et Conditions Courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les halogénoalcanes peuvent faciliter les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés de l'acide minodronique .

4. Applications de la Recherche Scientifique

L'acide minodronique a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude de la chimie et des réactions des bisphosphonates.

Biologie : L'acide minodronique est étudié pour ses effets sur le métabolisme osseux et l'activité des ostéoclastes.

Médecine : Il est largement utilisé dans le traitement de l'ostéoporose et des troubles osseux associés.

5. Mécanisme d'Action

L'acide minodronique exerce ses effets en inhibant l'activité de la farnésyl pyrophosphate synthase, une enzyme impliquée dans la voie du mévalonate. Cette inhibition entraîne une réduction de l'activité des ostéoclastes, diminuant ainsi la résorption osseuse et augmentant la densité osseuse .

Applications De Recherche Scientifique

Treatment of Osteoporosis

Overview

Minodronic acid hydrate is primarily utilized for the treatment of osteoporosis, especially in postmenopausal women. It has been shown to significantly improve bone mineral density (BMD) and reduce fracture risk.

Efficacy in Clinical Trials

- Bone Density Improvement : Clinical trials demonstrate that a daily dose of 1 mg of this compound hydrate leads to significant increases in lumbar spine and hip joint BMD over 1-2 years. In comparative studies against alendronic acid, this compound showed similar efficacy in enhancing BMD with a lower incidence of adverse effects .

- Bone Resorption Markers : Key biomarkers such as urinary collagen type 1 cross-linked N-telopeptide (NTx) and serum bone alkaline phosphatase (BAP) were observed to decrease after treatment, indicating effective suppression of bone resorption .

Case Studies

- Postmenopausal Osteoporosis : A study involving 135 postmenopausal women showed a 5.86% increase in lumbar vertebral BMD after one year of treatment with this compound compared to a 6.29% increase with alendronate .

- Steroid-Induced Osteoporosis : Another study with 25 patients receiving steroids reported significant increases in BMD at the lumbar spine and femur after six months of treatment with this compound, with no incident fractures recorded during this period .

Cancer Therapy

Anticancer Properties

this compound has demonstrated potential as an anticancer agent, particularly against renal cell carcinoma (RCC) and bladder cancer.

Mechanism of Action

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has been shown to enhance the effects of immunotherapy agents like interferon (IFN) when used in combination treatments .

- Synergistic Effects : Studies have revealed that this compound can work synergistically with chemotherapeutic agents such as cisplatin and paclitaxel, improving therapeutic outcomes against various cancers .

Comparative Efficacy

This compound has been compared to other bisphosphonates and selective estrogen receptor modulators (SERMs) in clinical trials:

| Drug Comparison | Efficacy on BMD (%) | Adverse Effects |

|---|---|---|

| This compound | Lumbar Spine: +5.86 | Minimal |

| Alendronate | Lumbar Spine: +6.29 | Some gastrointestinal issues |

| Raloxifene | Varies | Similar adverse effects as bisphosphonates |

Mécanisme D'action

Minodronic acid exerts its effects by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition leads to a reduction in osteoclast activity, thereby decreasing bone resorption and increasing bone density .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Inhibition of FPPS by Bisphosphonates

| Compound | IC50 (nM) | Relative Potency vs. Alendronate |

|---|---|---|

| Zoledronic Acid | 1.0 | ~285-fold higher |

| This compound | 1.0 | ~285-fold higher |

| Risedronic Acid | 5.7 | ~50-fold higher |

| Alendronic Acid | 1,626 | Baseline |

Data derived from in vitro enzymatic assays

Clinical Efficacy

Bone Mineral Density (BMD) Improvement

- This compound vs. Alendronate: In a phase III trial, this compound (1 mg/day) increased lumbar spine BMD by 6.2% over 48 weeks, comparable to alendronate (10 mg/day) but with a lower dose . A study in ovariectomized rats showed this compound prevented BMD loss more effectively than alendronate .

- This compound vs. Etidronic Acid: this compound’s anti-resorptive potency is 1,000-fold higher than etidronic acid, a first-generation non-N-BP .

Fracture Risk Reduction

- In postmenopausal women, this compound reduced vertebral fracture incidence by 59% over two years, outperforming placebo and matching alendronate’s efficacy .

Dosage and Compliance

This compound’s monthly 50 mg formulation demonstrates non-inferiority to daily dosing in BMD improvement, enhancing adherence . This contrasts with older bisphosphonates like ibandronate, which require strict fasting regimens .

Activité Biologique

Minodronic acid (also known as YM529) is a third-generation bisphosphonate primarily used for the treatment of osteoporosis. Its biological activity is characterized by its potent inhibition of bone resorption and its potential applications in oncology. This article explores the mechanisms, clinical efficacy, and research findings related to this compound, supported by data tables and case studies.

This compound exerts its effects by inhibiting osteoclast-mediated bone resorption through several pathways:

- Inhibition of Farnesyl Diphosphate Synthase : This action disrupts the mevalonate pathway, leading to decreased geranylgeranylation of proteins essential for osteoclast function, thus reducing their activity .

- Reduction in Bone Turnover : It significantly decreases markers of bone turnover such as urinary collagen type 1 cross-linked N-telopeptide (NTx) and serum bone alkaline phosphatase (BAP) .

Clinical Efficacy

This compound has demonstrated significant efficacy in improving bone mineral density (BMD) and reducing fracture risk in various populations, particularly postmenopausal women with osteoporosis.

Key Findings from Clinical Trials

- Study by Hagino et al. (2013) :

- Okazaki et al. (2014) :

- Ito et al. (2018) :

Comparative Efficacy

This compound has been compared with other bisphosphonates and treatments:

| Treatment | Dosage | Lumbar BMD Increase | Fracture Reduction | Bone Turnover Markers Decrease |

|---|---|---|---|---|

| This compound | 1 mg daily | 5.86% | Yes | Significant |

| Alendronate | 10 mg daily | 6.29% | Yes | Significant |

| Raloxifene | Varied | Not specified | Yes | Not specified |

Osteoporosis Management

A case series involving patients with primary osteoporosis treated with this compound showed consistent improvements in bone density across different demographics, including age and gender variations.

Cancer Research

This compound has also been investigated for its anticancer properties, particularly against renal cell carcinoma (RCC). Studies indicated that it can synergistically enhance the efficacy of immunotherapy agents like interferon .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of gastrointestinal side effects compared to other bisphosphonates. Common adverse events include mild gastrointestinal disturbances and transient increases in serum calcium levels .

Q & A

Q. How should researchers prioritize mechanistic vs. therapeutic studies on this compound in grant proposals?

- Methodological Answer : Use a hybrid framework:

- Mechanistic : Focus on receptor oligomerization studies (e.g., co-immunoprecipitation) to identify novel signaling pathways.

- Therapeutic : Design randomized preclinical trials with patient-derived xenograft (PDX) models to evaluate bone density and pain outcomes.

Justify priorities using systematic reviews of unmet clinical needs (e.g., opioid-resistant bone pain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.